2-(1H-indazol-7-yl)propan-2-ol
Description
2-(1H-Indazol-7-yl)propan-2-ol is a small organic molecule featuring an indazole core substituted at the 7-position with a tertiary alcohol (propan-2-ol) group. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including kinase inhibition and receptor modulation. Structural analogs and synthetic methodologies from literature provide a basis for comparative analysis.
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-(1H-indazol-7-yl)propan-2-ol |
InChI |
InChI=1S/C10H12N2O/c1-10(2,13)8-5-3-4-7-6-11-12-9(7)8/h3-6,13H,1-2H3,(H,11,12) |
InChI Key |
SUJQJYCFLWNMPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC2=C1NN=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Indazole vs. Indole Derivatives
- Core Structure: 2-(1H-Indazol-7-yl)propan-2-ol: Contains an indazole ring (two adjacent nitrogen atoms) with a propan-2-ol substituent at the 7-position. Compounds 10 and 11 (Indole Derivatives): Feature an indole core substituted with methoxy, methoxymethyl, and phenoxyethylamino groups ().
Complex Indazole Derivatives
- Compound 157C : A structurally elaborate indazole derivative with chloro, methylsulfonamido, and trifluoroacetamido substituents ().
- Synthesis : Utilizes meta-chloroperbenzoic acid (MCPBA) for oxidation, highlighting methodologies applicable to indazole functionalization ().
- Substituent Effects : Electron-withdrawing groups (e.g., chloro) may enhance stability or alter pharmacokinetics compared to the simpler 2-(1H-indazol-7-yl)propan-2-ol.
Hydrogen-Bonding and Crystallography
- Indazole’s nitrogen-rich structure may facilitate unique hydrogen-bonding networks, influencing crystal packing or solubility ().
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